
(2-Bromo-2-chlorocyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-2-chlorocyclopropyl)benzene: is an organic compound characterized by a benzene ring substituted with a cyclopropyl group that contains both bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-chlorocyclopropyl)benzene typically involves the cyclopropanation of benzene derivatives followed by halogenation. One common method is the reaction of benzene with a cyclopropyl halide in the presence of a strong base, such as sodium hydride, to form the cyclopropylbenzene intermediate. This intermediate is then subjected to halogenation using bromine and chlorine under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where benzene derivatives are treated with halogenating agents in the presence of catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-2-chlorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other substituents.
Reduction Reactions: The halogen atoms can be reduced to form cyclopropylbenzene derivatives.
Oxidation Reactions: The compound can undergo oxidation to form cyclopropylbenzene derivatives with functional groups such as carboxylic acids or ketones.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with nitrating agents yields nitro-substituted cyclopropylbenzenes, while reduction reactions yield cyclopropylbenzene .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Bromo-2-chlorocyclopropyl)benzene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of (2-Bromo-2-chlorocyclopropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and binding affinity with biological molecules. The cyclopropyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
- (2-Bromo-2-chlorocyclopropyl)methane
- (2-Bromo-2-chlorocyclopropyl)ethane
- (2-Bromo-2-chlorocyclopropyl)propane
Uniqueness: (2-Bromo-2-chlorocyclopropyl)benzene is unique due to the presence of both bromine and chlorine atoms on the cyclopropyl group attached to the benzene ring. This dual halogenation provides distinct reactivity patterns compared to similar compounds with only one halogen atom. The combination of the cyclopropyl group and the benzene ring also contributes to its unique chemical and physical properties .
Propriétés
Numéro CAS |
22985-29-1 |
|---|---|
Formule moléculaire |
C9H8BrCl |
Poids moléculaire |
231.51 g/mol |
Nom IUPAC |
(2-bromo-2-chlorocyclopropyl)benzene |
InChI |
InChI=1S/C9H8BrCl/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
PGTIHSHVZGIQIK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

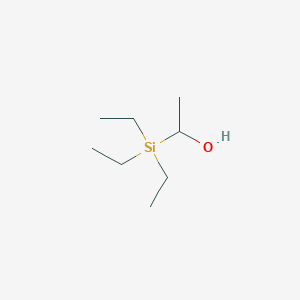
![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)


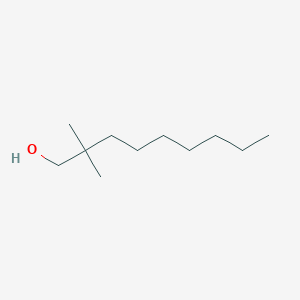
![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)

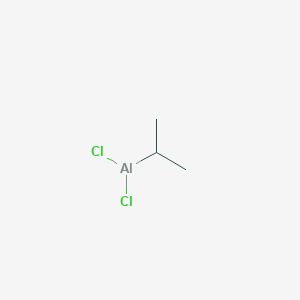
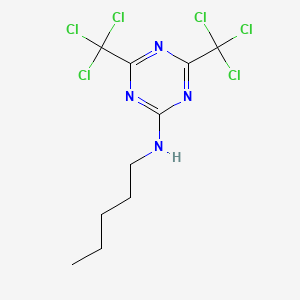
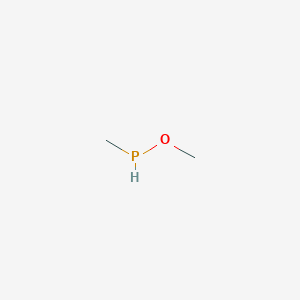
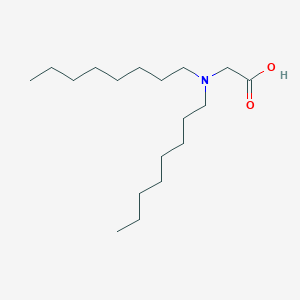
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
